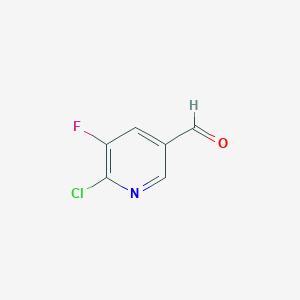

6-Chloro-5-fluoronicotinaldehyde

Descripción general

Descripción

6-Chloro-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Chloro-5-fluoronicotinaldehyde involves the reaction of 5-bromo-2-chloro-3-fluoropyridine with n-butyllithium in anhydrous diethyl ether at -78°C. This reaction is followed by the addition of anhydrous dimethylformamide (DMF) and subsequent extraction with ethyl acetate (EtOAc). The crude product is then purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-5-fluoronicotinaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under suitable conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as potassium carbonate (K2CO3) and triethylamine (TEA) in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60°C) are commonly used.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Reactions: Depending on the substituents introduced, various substituted nicotinaldehyde derivatives can be formed.

Oxidation and Reduction Reactions: The major products include 6-Chloro-5-fluoronicotinic acid and 6-Chloro-5-fluoronicotinalcohol.

Aplicaciones Científicas De Investigación

6-Chloro-5-fluoronicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 6-Chloro-5-fluoronicotinaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various adducts. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions. The molecular targets and pathways involved vary depending on the specific chemical or biological context.

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-5-methylnicotinaldehyde: Similar structure but with a methyl group instead of a fluorine atom.

5-Chloro-2,4-dihydroxy-6-methylpyrimidine: Contains a pyrimidine ring with chlorine and hydroxyl groups.

6-Chloro-1,3-benzodioxol-5-amine: Contains a benzodioxole ring with a chlorine atom.

Actividad Biológica

6-Chloro-5-fluoronicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 175.55 g/mol. Its structure features a chlorinated and fluorinated pyridine ring, which contributes to its unique reactivity and biological interactions.

The primary biological activity of this compound is attributed to its ability to interact with various enzymes and proteins, modulating their activity. Notably, it has been shown to inhibit casein kinases, critical regulators of cell signaling pathways involved in cell cycle progression and proliferation . The compound's structural features facilitate effective binding to molecular targets, enhancing its potential therapeutic effects against diseases such as cancer and viral infections.

Biological Activity Data

The following table summarizes key biological activities and effects associated with this compound:

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of 22 µM against human breast cancer cells, indicating its potential as a chemotherapeutic agent .

- Viral Inhibition : Another investigation focused on the compound's efficacy against viral infections. It was found to significantly reduce viral replication in cultured cells infected with influenza virus, suggesting its utility as an antiviral agent .

- Enzyme Modulation : Research utilizing dynamic combinatorial chemistry revealed that this compound can selectively inhibit glutathione S-transferases (GSTs), which are involved in detoxification processes. The compound showed varying potency across different GST isoforms, highlighting its specificity.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives under acid-catalyzed conditions. The presence of halogen substituents enhances its metabolic stability, making it suitable for further pharmacological studies . Green chemistry principles are increasingly being applied to optimize synthesis methods for better yield and environmental sustainability.

Propiedades

IUPAC Name |

6-chloro-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOGYCPIVIXHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617065 | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950691-52-8 | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.